4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid

Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Researchers designing peptide-based drugs or kinase inhibitors face challenges with lipophilicity control and regioisomeric purity. 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid solves this with its precisely defined 3-methyl substitution and Boc protection. - LogP 2.22 provides optimal solubility/permeability balance vs. non-methylated (2.80) or ethyl (3.29) analogs. - Exclusive 3-methyl regioisomer avoids ~6.6-fold lipophilicity shift of ortho isomer, ensuring SAR reproducibility. - Acid-labile Boc group, MW 251.28, simplifies purification vs. Fmoc (MW 373.41, LogP 5.13). - ≥97% HPLC purity; refrigerated storage (2-8°C).

Molecular Formula C13H17NO4
Molecular Weight 251.28 g/mol
CAS No. 180976-94-7
Cat. No. B175524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid
CAS180976-94-7
Molecular FormulaC13H17NO4
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C13H17NO4/c1-8-7-9(11(15)16)5-6-10(8)14-12(17)18-13(2,3)4/h5-7H,1-4H3,(H,14,17)(H,15,16)
InChIKeyDATSAXPXARPPIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: Physicochemical & Regulatory Profile


4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid (CAS 180976-94-7, Boc-4-amino-3-methylbenzoic acid) is an N-Boc-protected, non-natural amino acid derivative with a molecular formula of C₁₃H₁₇NO₄ and a molecular weight of 251.28 g/mol . The compound comprises a benzoic acid core substituted with a methyl group at the 3-position and a tert-butoxycarbonyl (Boc)-protected amine at the 4-position, functioning primarily as a protected synthetic intermediate in medicinal chemistry and peptide synthesis [1]. Its purity is routinely specified at ≥97% (HPLC) for procurement purposes, and recommended storage conditions are sealed, dry, at 2-8°C [2].

Product Type N-Boc-protected synthetic intermediate
Workflow Fit Medicinal chemistry, peptide synthesis
Selection Context Methyl-substituted scaffold for lipophilicity control
Handling Requires refrigerated storage at 2–8°C

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: Substitution Inadmissibility


Substituting 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid with a generic Boc-protected benzoic acid derivative is precluded by substantial differences in physicochemical properties that directly govern synthetic utility, purification behavior, and biological performance of downstream products. Key in-class analogs differ significantly in lipophilicity (LogP), molecular weight, and storage stability, each impacting reaction kinetics, solubility, and final product quality . For example, the absence of the methyl group yields a lower LogP (2.80 vs. 2.22) and less stringent storage requirements (room temperature vs. 2-8°C), while substitution with a bulkier ethyl group or a Fmoc protecting group drastically alters LogP (3.29 and 5.13, respectively), fundamentally changing chromatographic behavior and oral bioavailability potential . The quantitative evidence below demonstrates why this specific 3-methyl, Boc-protected benzoic acid scaffold is non-interchangeable for critical research and industrial applications.

Non-methylated analog: Lipophilicity mismatch may alter reaction homogeneity and purification behavior; storage condition differences may impact stability.
Regioisomer (2-methyl): Chromatographic retention and downstream pharmacokinetic profiles may shift significantly; SAR reproducibility requires the exact 3-methyl isomer.
Fmoc-protected analog: Protection group orthogonality mismatch may lead to reaction incompatibility; molecular weight and lipophilicity differences can alter purification and solubility profiles.

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: Differentiation from Key Analogs


Lipophilicity vs. Non-Methylated Analog

The target compound exhibits a consensus LogP of 2.22 , which is 0.58 LogP units lower than the 2.80 LogP of the non-methylated analog, 4-((tert-butoxycarbonyl)amino)benzoic acid (CAS 66493-39-8) . This difference translates to an approximately 3.8-fold higher relative aqueous solubility for the target compound (calculated via the equation ΔSolubility ≈ 10^(-ΔLogP) [1]).

Lipophilicity vs. Non-Methylated
Cross-study comparable
ΔLogP = 0.58; predicted ~3.8× higher aqueous solubility for target
Supports selection for aqueous-phase synthetic protocols
Predicted consensus LogP from multiple models; comparator LogP from Chem960
Medicinal Chemistry Drug Discovery Lipophilicity Optimization

Lipophilicity vs. Ortho-Methyl Regioisomer

The target compound (3-methyl isomer) possesses a LogP of 2.22 , while the ortho-methyl regioisomer, 4-((tert-butoxycarbonyl)amino)-2-methylbenzoic acid (CAS 1303931-49-8), exhibits a significantly higher LogP of 3.04 . The ΔLogP of 0.82 corresponds to a predicted ~6.6-fold difference in lipophilicity and chromatographic retention [1].

Lipophilicity vs. Ortho-Methyl Regioisomer
Cross-study comparable
ΔLogP = 0.82; predicted ~6.6× difference in lipophilicity
Enables robust chromatographic regioisomer resolution
Target LogP from Bidepharm consensus; comparator from Leyan database
Regioisomer Purity Chromatographic Resolution Pharmacokinetics

Lipophilicity vs. 3-Ethyl Homolog

The 3-methyl substitution on the target compound yields a LogP of 2.22 , whereas the analogous 3-ethyl derivative, 4-((tert-butoxycarbonyl)amino)-3-ethylbenzoic acid (CAS 2138132-75-7), has a LogP of 3.29 . The ΔLogP of 1.07 translates to a predicted ~11.7-fold difference in lipophilicity [1].

Lipophilicity vs. 3-Ethyl Homolog
Cross-study comparable
ΔLogP = 1.07; predicted ~11.7× higher lipophilicity for ethyl analog
Provides LogP tuning tool for SAR lipophilicity optimization
Target LogP from Bidepharm consensus; comparator from Leyan database
Lead Optimization SAR Studies ADME Prediction

Lipophilicity & MW vs. Fmoc-Protected Analog

The target Boc-protected compound has a molecular weight of 251.28 g/mol and a LogP of 2.22 , whereas the corresponding Fmoc-protected derivative, Fmoc-4-amino-3-methylbenzoic acid (CAS 892878-63-6), has a molecular weight of 373.41 g/mol and a LogP of 5.13 [1]. The differences are ΔMW = 122.13 g/mol and ΔLogP = 2.91, which corresponds to a predicted ~812-fold difference in lipophilicity [2].

Lipophilicity & MW vs. Fmoc Analog
Cross-study comparable
ΔMW = 122.13 g/mol; ΔLogP = 2.91; predicted ~812× difference in lipophilicity
Dictates orthogonal protection strategy and purification behavior
Target data from Bidepharm; comparator MW from Matrix Scientific, LogP from ChemSrc
Solid-Phase Peptide Synthesis Orthogonal Protection Synthetic Efficiency

Storage Requirement vs. Non-Methylated Analog

The target compound requires refrigerated storage at 2-8°C in a sealed, dry environment to maintain purity [1], whereas the non-methylated analog, 4-((tert-butoxycarbonyl)amino)benzoic acid (CAS 66493-39-8), is stable at room temperature (recommended <15°C) . This 13-18°C difference in required storage temperature imposes distinct supply chain and inventory requirements.

Storage vs. Non-Methylated Analog
Cross-study comparable
Target requires 2–8°C; comparator is room-temperature stable
Impacts shipping, inventory, and long-term stability protocols
Target storage from Glpbio and Sigma-Aldrich; comparator from TCI America
Supply Chain Stability Inventory Management Quality Assurance

Predicted pKa vs. Unprotected Precursor

The Boc-protected target compound has a predicted acid dissociation constant (pKa) of 4.40 ± 0.10 for the carboxylic acid group . The unprotected precursor, 4-amino-3-methylbenzoic acid (CAS 2486-70-6), exhibits a pKa of approximately 2.4-2.5 (typical for an ortho-amino benzoic acid) [1]. The Boc protection shifts the pKa by approximately 1.9-2.0 units toward neutrality, fundamentally altering the compound's ionization state at physiological and near-neutral pH.

pKa vs. Unprotected Precursor
Class-level inference
ΔpKa ≈ +1.9 to +2.0 units (target 4.40 vs. precursor ~2.4–2.5)
Defines pH conditions for extraction and coupling reactions
Target pKa predicted; comparator pKa inferred from class behavior
Reaction Optimization pH-Dependent Solubility Synthetic Planning

4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid: Key Application Scenarios


Peptide Therapeutics with Tuned Lipophilicity

In the design and synthesis of peptide-based drug candidates, the target compound serves as a protected non-natural amino acid building block whose LogP of 2.22 provides an optimal balance between aqueous solubility (for reaction handling) and membrane permeability (for downstream oral bioavailability). The quantified 0.58 LogP reduction versus the non-methylated analog and the >1.0 LogP reduction versus the ethyl homolog allow medicinal chemists to systematically lower the lipophilicity of peptide sequences, addressing common issues of poor solubility and high plasma protein binding. This compound is particularly suited for solid-phase peptide synthesis where Boc-protection is orthogonal to Fmoc-based strategies.

Regioisomer-Specific Kinase Inhibitor Synthesis

The target compound is the preferred 3-methyl regioisomer for constructing benzoic acid moieties in small-molecule kinase inhibitors and GPCR modulators. Its distinct LogP of 2.22, compared to 3.04 for the 2-methyl isomer , ensures that the final drug candidate possesses the intended spatial and electronic configuration for target engagement. Use of the incorrect ortho-methyl isomer would yield a final compound with a predicted ~6.6-fold higher lipophilicity, likely altering its selectivity profile, metabolic stability, and off-target liability . Procurement of the exact 3-methyl regioisomer is therefore mandatory for SAR reproducibility.

Agrochemical Intermediates with Controlled Environmental Fate

In the development of next-generation crop protection agents, the intermediate lipophilicity (LogP 2.22) of 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid predicts moderate soil mobility and a balanced partition between aqueous and organic phases . This contrasts sharply with the ethyl homolog (LogP 3.29), which would be ~11.7-fold more lipophilic and thus more prone to bioaccumulation . For agrochemical programs governed by stringent environmental fate and ecotoxicology profiles, the methyl-substituted scaffold offers a more favorable starting point for achieving the desired balance between potency and environmental degradability.

Orthogonal Protection in Multi-Step Synthesis

In complex synthetic sequences requiring two distinct amine protecting groups that can be removed under mutually exclusive conditions, 4-((tert-Butoxycarbonyl)amino)-3-methylbenzoic acid provides the acid-labile Boc functionality. Its molecular weight (251.28 g/mol) and LogP (2.22) are dramatically lower than the Fmoc-protected alternative (MW 373.41, LogP 5.13) . This 122 g/mol mass difference and >800-fold lipophilicity differential simplifies chromatographic purification and reduces the risk of Fmoc-related aggregation in peptide sequences. Furthermore, the requirement for refrigerated storage (2-8°C) must be integrated into laboratory inventory management, but this handling cost is offset by the compound's superior compatibility with acidic deprotection workflows.

Application
Selection Property
Validation Focus
Peptide lead optimization
Boc-protected scaffold with moderated LogP
Solubility and permeability balance in peptide sequences
Kinase inhibitor SAR studies
Exact 3-methyl regioisomer identity
Target engagement selectivity and metabolic stability
Agrochemical intermediate research
Intermediate lipophilicity (LogP 2.22 context)
Soil mobility and bioaccumulation potential screening
Multi-step orthogonal protection synthesis
Acid-labile Boc with lower MW vs. Fmoc
Acidic deprotection compatibility and purification efficiency

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